

An In-depth Technical Guide to the Photophysical Properties of Pigment Red 31

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment Red 31*

Cat. No.: *B1584407*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of **Pigment Red 31** (C.I. 12360), a synthetic monoazo pigment. While specific quantitative data on all its photophysical parameters are not extensively available in published literature, this document summarizes the known characteristics and provides detailed experimental protocols for their determination.

Chemical and Physical Properties

Pigment Red 31, with the chemical formula $C_{31}H_{23}N_5O_6$ and a molecular weight of 561.54 g/mol, is characterized as a bluish-red or purple-red powder.^[1] It is insoluble in water but finds solubility in organic solvents like ethanol.^[1] This pigment is known for its good lightfastness and heat resistance.^[1]

Table 1: General Properties of **Pigment Red 31**

Property	Value
C.I. Name	Pigment Red 31
C.I. Number	12360
CAS Number	6448-96-0
Molecular Formula	C ₃₁ H ₂₃ N ₅ O ₆
Molecular Weight	561.54 g/mol
Appearance	Bluish-red/Purple-red powder
Solubility	Insoluble in water, soluble in ethanol

Photophysical Properties

The photophysical behavior of **Pigment Red 31** is influenced by its molecular structure, particularly the presence of the azo chromophore, and its physical state (amorphous or crystalline).

2.1. Absorption Spectroscopy

Studies have shown that **Pigment Red 31** exists in different polymorphic forms, which affects its spectroscopic properties. In a solution of dimethylformamide (DMF), the pigment primarily exists in a monomeric hydrazone tautomeric form. This form exhibits two main electronic transitions.

Table 2: Absorption Maxima of **Pigment Red 31** in DMF

Wavelength (λ _{max})	Reference
~530 nm	
~425 nm	

The electronic absorption spectra of solid-state **Pigment Red 31** show distinct differences among its amorphous and crystalline polymorphs, with crystalline forms indicating an aggregated hydrazone structure.

2.2. Emission Spectroscopy

Pigment Red 31 is known to be fluorescent, with its emission properties being dependent on its solid-state form (polymorph). While the existence of fluorescence has been established, specific quantitative data for its emission maxima, fluorescence quantum yield, and fluorescence lifetime are not readily available in the reviewed scientific literature. The following sections provide detailed experimental protocols for the determination of these properties.

Experimental Protocols

The following protocols outline the methodologies for the comprehensive characterization of the photophysical properties of **Pigment Red 31**.

3.1. UV-Visible Absorption Spectroscopy

This protocol details the measurement of the absorption spectrum of **Pigment Red 31** to determine its absorption maxima (λ_{max}).

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation:
 - Prepare a stock solution of **Pigment Red 31** in a suitable solvent (e.g., ethanol or DMF) of a known concentration (e.g., 1 mg/mL).
 - From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the expected λ_{max} .
- Measurement:
 - Use a quartz cuvette with a 1 cm path length.
 - Fill the reference cuvette with the pure solvent.
 - Fill the sample cuvette with the **Pigment Red 31** solution.
 - Record the absorption spectrum over a wavelength range of at least 300 nm to 700 nm.

- Identify the wavelengths of maximum absorbance (λ_{max}).

3.2. Fluorescence Spectroscopy

This protocol describes the measurement of the excitation and emission spectra of **Pigment Red 31**.

- Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector.
- Sample Preparation:
 - Prepare a dilute solution of **Pigment Red 31** in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- Measurement:
 - Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.
 - Emission Spectrum: Excite the sample at one of the absorption maxima (λ_{max}) determined from the UV-Vis spectrum. Scan the emission monochromator to record the fluorescence emission spectrum. The peak of this spectrum corresponds to the emission maximum (λ_{em}).

3.3. Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)

The fluorescence quantum yield, which represents the efficiency of the fluorescence process, can be determined relative to a well-characterized standard.^{[2][3][4]}

- Instrumentation: A spectrofluorometer.
- Materials:
 - **Pigment Red 31** solution of known absorbance (below 0.1).

- A solution of a fluorescence standard with a known quantum yield that absorbs at a similar wavelength to **Pigment Red 31** (e.g., Rhodamine 6G in ethanol, $\Phi_f \approx 0.95$). The absorbance of the standard solution should also be below 0.1 and ideally matched to the sample's absorbance.
- Procedure:
 - Record the absorption spectra of both the **Pigment Red 31** solution and the standard solution.
 - Record the fluorescence emission spectrum of the **Pigment Red 31** solution upon excitation at a specific wavelength.
 - Under identical instrument settings (excitation wavelength, slit widths), record the fluorescence emission spectrum of the standard solution.
 - Integrate the area under the corrected emission spectra for both the sample (A_{sample}) and the standard (A_{std}).
 - Calculate the quantum yield of **Pigment Red 31** ($\Phi_{f_{\text{sample}}}$) using the following equation:

$$\Phi_{f_{\text{sample}}} = \Phi_{f_{\text{std}}} * (A_{\text{sample}} / A_{\text{std}}) * (Abs_{\text{std}} / Abs_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$$

where:

- $\Phi_{f_{\text{std}}}$ is the quantum yield of the standard.
- Abs_{std} and Abs_{sample} are the absorbances of the standard and sample at the excitation wavelength, respectively.
- n_{std} and n_{sample} are the refractive indices of the solvents used for the standard and the sample, respectively.

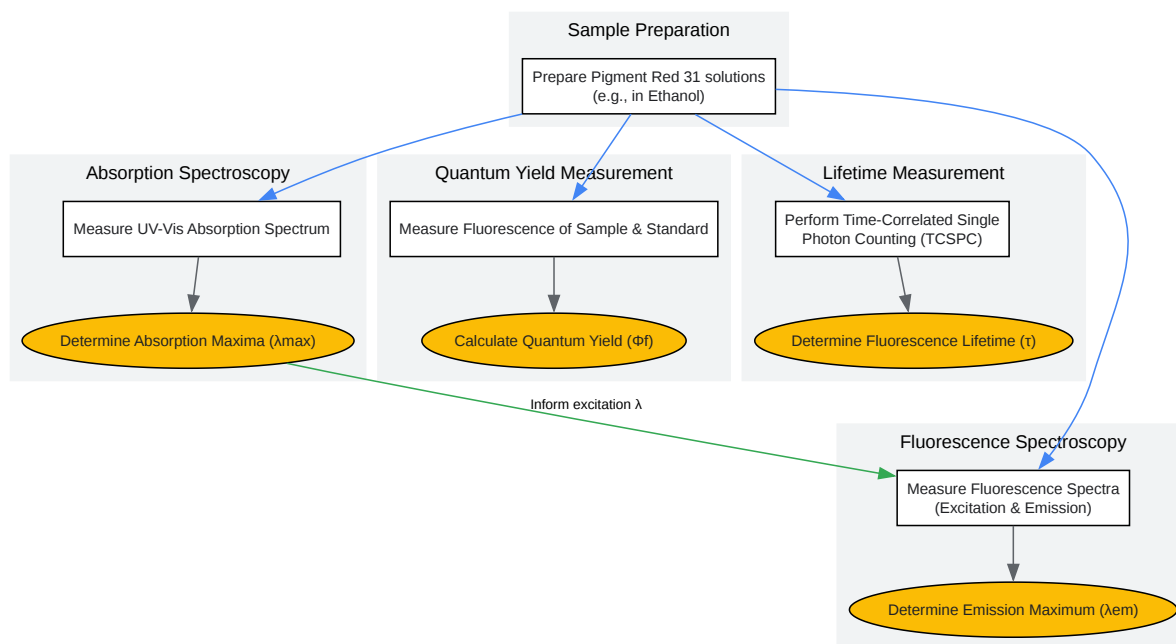
3.4. Fluorescence Lifetime (τ) Measurement

The fluorescence lifetime, the average time a molecule spends in the excited state before returning to the ground state, is typically measured using Time-Correlated Single Photon Counting (TCSPC).^{[5][6][7][8]}

- Instrumentation: A TCSPC system, including a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a fast and sensitive detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT or a single-photon avalanche diode - SPAD), and timing electronics.
- Sample Preparation: Prepare a dilute solution of **Pigment Red 31** as for fluorescence spectroscopy.
- Procedure:
 - Excite the sample with the pulsed light source at a high repetition rate.
 - The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon.
 - A histogram of these time differences is built up over many excitation cycles, representing the fluorescence decay curve.
 - The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function. For complex systems, a multi-exponential decay model may be required.

Visualizations

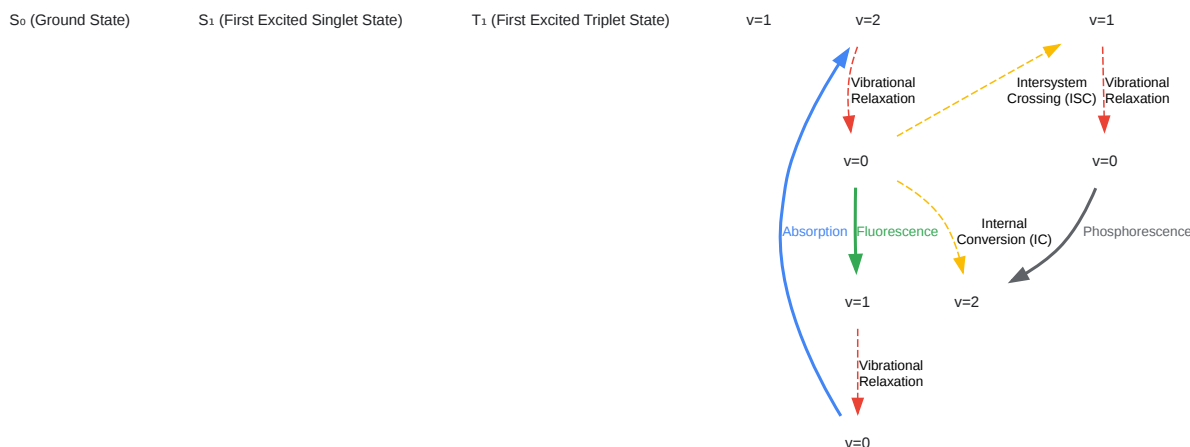
4.1. Experimental Workflow for Photophysical Characterization



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Workflow for photophysical characterization.

4.2. Jablonski Diagram for **Pigment Red 31**



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Jablonski diagram illustrating electronic transitions.

Applications in Research and Drug Development

While primarily used as a commercial colorant, the fluorescent properties of **Pigment Red 31** could potentially be exploited in specific research contexts. For instance, its insoluble nature could make it a candidate for creating fluorescent polymer nanoparticles for imaging or tracking applications. In drug development, understanding the photophysical properties of any compound is crucial if it is to be used in photodynamic therapy or as a fluorescent tag for bio-imaging, although the direct application of **Pigment Red 31** in this field is not established. The protocols provided here offer a framework for the necessary characterization should such applications be considered.

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